Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-benzyl-3,6-dihydro-2H-pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-18-15(17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-9H,2,6,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATVCEPLAPUOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678053 | |

| Record name | Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159982-41-8 | |

| Record name | Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a strategic pathway for the synthesis of Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate, a substituted tetrahydropyridine derivative of significant interest in medicinal chemistry and drug discovery. The synthesis of such heterocyclic scaffolds is pivotal for the development of novel therapeutic agents, as the piperidine and tetrahydropyridine moieties are prevalent in a wide array of biologically active compounds and natural products.[1][2][3] This document details a robust two-step synthetic sequence, commencing with the partial reduction of a commercially available pyridine precursor, followed by a direct N-benzylation to yield the target compound. The causality behind experimental choices, detailed protocols, and mechanistic insights are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of Tetrahydropyridine Scaffolds

The 1,2,5,6-tetrahydropyridine ring system is a core structural motif in a multitude of pharmacologically active molecules. Its constrained, yet flexible, conformation allows for precise spatial orientation of substituents, making it a valuable scaffold for interacting with biological targets. Derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including analgesic, anticonvulsant, and antitumor properties.[1] The strategic introduction of various substituents onto the tetrahydropyridine core allows for the fine-tuning of a compound's physicochemical properties and biological activity, a fundamental aspect of modern drug design. The title compound, Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate, incorporates a benzyl group at the nitrogen atom, a common strategy to introduce lipophilicity and potential for aromatic interactions, and an ethyl carboxylate group, which can act as a handle for further derivatization or as a key pharmacophoric feature.

Proposed Synthetic Pathway

The synthesis of Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate can be efficiently achieved through a two-step process. This pathway was designed for its efficiency, use of readily available starting materials, and straightforward reaction conditions. The overall synthetic scheme is depicted below:

Sources

An In-depth Technical Guide to Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate, a heterocyclic compound of significant interest to the drug development community. We will delve into its physicochemical properties, propose a robust synthetic pathway, and explore its potential as a versatile scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who are engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Tetrahydropyridine Scaffold

The tetrahydropyridine (THP) ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and synthetic molecules with diverse biological activities.[1] These nitrogen-containing heterocycles are structurally versatile, allowing for extensive chemical modification to modulate their pharmacological profiles. THP derivatives have demonstrated a remarkable range of activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them highly valuable in drug discovery.[1][2] Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS No. 1159982-41-8) is a member of this important class of compounds, possessing structural features that make it an attractive building block for the synthesis of more complex, biologically active molecules.[3] This guide aims to provide a detailed understanding of this specific, yet under-characterized, molecule.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from reaction kinetics to bioavailability.

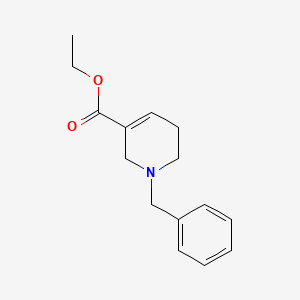

Caption: Chemical structure of Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate.

Table 1: Physicochemical Properties of Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

| Property | Value | Source |

| CAS Number | 1159982-41-8 | [3] |

| Molecular Formula | C₁₅H₁₉NO₂ | [4] |

| Molecular Weight | 245.32 g/mol | [4][5] |

| Appearance | Experimentally undetermined | - |

| Melting Point | Experimentally undetermined | - |

| Boiling Point | Experimentally undetermined | - |

| Density | Experimentally undetermined | - |

| pKa | Experimentally undetermined | - |

| Solubility | See Section 2.1 | - |

Solubility Determination: An Experimental Protocol

Solubility is a critical parameter for drug candidates, affecting their absorption, distribution, metabolism, and excretion (ADME) profile. The solubility of tetrahydropyridine derivatives can be determined using a standard gravimetric method.[6][7]

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate to a known volume of the desired solvent (e.g., ethanol, methanol, ethyl acetate, chloroform) in a sealed vial.

-

Equilibration: Place the vial in a temperature-controlled shaker bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: After equilibration, cease agitation and allow the excess solid to sediment. Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette.

-

Analysis: Transfer the aliquot to a pre-weighed (W₁) evaporating dish. Weigh the dish with the solution (W₂). Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.

-

Calculation: Weigh the dish containing the dry solute (W₃). The solubility can then be calculated and expressed in units such as mg/mL or mol/L. This process should be repeated at various temperatures to understand the thermodynamic properties of dissolution.[6]

Synthesis and Purification

While a specific synthesis for this isomer is not readily found in the literature, a plausible and efficient route can be designed based on established multicomponent reactions (MCRs), which are known for their high atom economy and procedural simplicity in generating molecular diversity.[8]

Proposed Synthetic Pathway

A one-pot, four-component reaction involving an aromatic aldehyde (benzaldehyde), an amine (ammonia or a primary amine), a β-ketoester (ethyl acetoacetate), and an α,β-unsaturated aldehyde (acrolein) can be envisioned to construct the tetrahydropyridine core. The N-benzylation could be a subsequent step or integrated into the MCR if benzylamine is used. A more direct approach would be a Hantzsch-type reaction followed by N-benzylation. A plausible route is the reaction of ethyl 3-aminocrotonate with an appropriate electrophile followed by cyclization and N-benzylation.

A practical synthetic approach can be adapted from the synthesis of related piperidine structures.[9] A Dieckmann condensation of a suitably substituted diester is a classic and reliable method for forming the core ring structure.

Caption: Proposed synthetic workflow via Michael addition and Dieckmann condensation.

Experimental Protocol

-

Michael Addition: To a solution of sodium ethoxide in ethanol, add N-benzylglycine ethyl ester. Cool the mixture to 0°C and add ethyl 3-butenoate dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of starting materials.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acyclic diester intermediate.

-

Dieckmann Condensation: Dissolve the crude intermediate in an anhydrous solvent such as toluene. Add a strong base, for example, sodium hydride or potassium tert-butoxide, portion-wise at 0°C. Heat the reaction mixture to reflux for 4-6 hours.

-

Final Work-up and Purification: Cool the reaction mixture and carefully quench with acetic acid followed by water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate. The structure of the final product must be confirmed by spectroscopic methods.[10]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of a synthesized compound. While experimental spectra for this specific molecule are not publicly available, we can predict the key characteristic signals based on its structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

| Aromatic-H (Phenyl) | 7.20 - 7.40 (m, 5H) | 127.0 - 138.0 |

| Vinyl-H (C4-H) | ~5.5 - 6.0 (s, 1H) | - |

| Benzyl-CH₂ | ~3.6 (s, 2H) | ~60.0 |

| Ring-CH₂ (C2, C5, C6) | 2.5 - 3.5 (m, 6H) | 45.0 - 55.0 |

| Ester-OCH₂ | ~4.1 (q, 2H) | ~60.0 |

| Ester-CH₃ | ~1.2 (t, 3H) | ~14.0 |

| Ester-C=O | - | ~165.0 |

| Ring-C (C3, C4) | - | ~100.0 (C3), ~140.0 (C4) |

Expected IR Spectroscopy Data: The IR spectrum is expected to show characteristic absorption bands for the C=O stretch of the α,β-unsaturated ester at approximately 1710-1730 cm⁻¹, the C=C stretch of the enamine system around 1640-1660 cm⁻¹, and C-H stretches for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₅H₁₉NO₂ by providing an accurate mass measurement of the molecular ion [M+H]⁺ at approximately m/z 246.1494.

Applications in Drug Discovery and Future Directions

The N-benzyl tetrahydropyridine scaffold is a valuable starting point for the development of novel therapeutics. The presence of the benzyl group can facilitate crucial cation-π interactions with biological targets, while the tetrahydropyridine ring provides a three-dimensional structure that can be further functionalized to optimize binding and pharmacokinetic properties.[11]

Potential Applications:

-

Scaffold for Library Synthesis: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides for high-throughput screening.

-

Neurological and Psychiatric Disorders: Given that many tetrahydropyridine derivatives interact with dopamine and serotonin receptors, this compound could serve as a precursor for novel agents targeting CNS disorders.[10]

-

Antimicrobial Agents: The tetrahydropyridine scaffold is also a promising template for the development of new antimicrobial drugs.[10]

Future research should focus on the full experimental characterization of this compound's physicochemical properties, the optimization of its synthesis, and the exploration of its biological activity profile. Its structural features suggest it is a promising candidate for further investigation in the quest for new and effective medicines.

References

- BenchChem. (2025). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery. BenchChem Technical Guides.

- BenchChem. (2025). The Therapeutic Promise of Tetrahydropyridine Scaffolds: A Technical Guide for Drug Discovery Professionals. BenchChem Technical Guides.

- The Royal Society of Chemistry. (2019).

- Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1).

- Tetrahydropyridines: a recent update for their multicomponent synthesis. (2026, January 9). PubMed Central.

- Redda, K. K., et al. (2025, August 9). The Chemistry and Pharmacology of Tetrahydropyridines.

- Experimental procedures, characterization data for all compounds and copies of NMR spectra. (n.d.). Beilstein Journals.

- View of SOLUBILITY OF TETRAHYDROPYRIMIDINE DERIVATIVES IN SOME SOLVENTS AT DIFFERENT TEMPER

- Echemi. (n.d.).

- BLDpharm. (n.d.).

- Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. (2025, August 7).

- Synthesis of Ethyl 1-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxyl

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 4-Vinylpyridine in Organic Solvents. BenchChem Technical Guides.

- Solubility of C60 in a Variety of Solvents. (n.d.).

- National Institutes of Health. (n.d.).

- Sigma-Aldrich. (n.d.).

- ethyl 1-benzyl-1,2,3,6-tetrahydropyridine-4-carboxyl

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

- Google Patents. (n.d.).

- Nakamura, S., Oyama, K., Kondo, T., & Yoshida, K. (2007). ANALYSIS OF BENZYLATION PRODUCTS OF (+)

- Cheméo. (n.d.). Chemical Properties of 3-OH-benzyl (CAS 155174-22-4).

Sources

- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 2. researchgate.net [researchgate.net]

- 3. 1159982-41-8|Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. labsolu.ca [labsolu.ca]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Tetrahydropyridines: a recent update for their multicomponent synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Structural Elucidation of Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth technical analysis of the methodologies and scientific reasoning required for the complete structural elucidation of Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate. As a compound of interest in medicinal chemistry and drug development, a robust and unambiguous confirmation of its molecular architecture is paramount. This document moves beyond a simple recitation of analytical techniques, instead offering a narrative grounded in the principles of spectroscopic analysis and logical deduction. Every step is designed to be self-validating, ensuring the highest degree of confidence in the final structural assignment.

Foundational Analysis: Elemental Composition and Molecular Mass

Prior to delving into the nuances of spectroscopic analysis, the foundational characteristics of the molecule must be established. High-resolution mass spectrometry (HRMS) is the cornerstone of this initial phase, providing the exact mass of the molecular ion. For Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (C₁₅H₁₉NO₂), the expected monoisotopic mass is 259.1416 g/mol .

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a minute quantity (typically <1 mg) of the purified compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an electrospray ionization (ESI) source.

-

Analysis Parameters:

-

Ionization Mode: Positive ESI is preferred due to the basicity of the tertiary amine, which will readily accept a proton to form the [M+H]⁺ adduct.

-

Mass Range: Scan a range appropriate to capture the expected molecular ion (e.g., m/z 100-500).

-

Resolution: Set the instrument to a high resolution (>10,000) to enable accurate mass measurement to at least four decimal places.

-

-

Data Interpretation: The primary objective is to identify the peak corresponding to the [M+H]⁺ ion. The measured mass should be compared with the theoretical mass calculated for the molecular formula C₁₅H₁₉NO₂ + H⁺. A mass error of less than 5 ppm provides strong evidence for the proposed elemental composition.

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will be employed to piece together the molecular puzzle.

One-Dimensional NMR: A First Look at the Protons and Carbons

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. The predicted chemical shifts (δ) in ppm relative to a standard (e.g., TMS) are crucial for the initial assignment.

Expected ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.3 | multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. |

| ~4.1 | quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| ~3.6 | singlet | 2H | Ar-CH₂ -N | Benzylic protons adjacent to the nitrogen. |

| ~3.4 | broad singlet | 1H | =C-H | Vinylic proton of the tetrahydropyridine ring. |

| ~2.5 | multiplet | 2H | -N-CH₂ -CH₂- | Methylene protons adjacent to the nitrogen in the ring. |

| ~2.3 | multiplet | 2H | -CH₂-CH₂ -C= | Allylic methylene protons in the ring. |

| ~1.2 | triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |

¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for distinguishing between CH₃, CH₂, CH, and quaternary carbons.

Expected ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |

| ~166 | No peak | C =O | Carbonyl carbon of the ester. |

| ~138 | No peak | Ar-C | Quaternary aromatic carbon attached to the benzyl group. |

| ~135 | No peak | =C -COOEt | Quaternary vinylic carbon attached to the ester. |

| ~129 | Positive | Ar-C H | Aromatic CH carbons. |

| ~128 | Positive | Ar-C H | Aromatic CH carbons. |

| ~127 | Positive | Ar-C H | Aromatic CH carbons. |

| ~125 | Positive | =C H | Vinylic CH carbon. |

| ~62 | Negative | Ar-C H₂-N | Benzylic carbon. |

| ~60 | Negative | -O-C H₂-CH₃ | Methylene carbon of the ethyl ester. |

| ~53 | Negative | -N-C H₂- | Methylene carbon adjacent to nitrogen in the ring. |

| ~28 | Negative | -C H₂-C= | Allylic methylene carbon in the ring. |

| ~14 | Positive | -O-CH₂-C H₃ | Methyl carbon of the ethyl ester. |

Two-Dimensional NMR: Connecting the Pieces

2D NMR experiments are essential for confirming the connectivity established from 1D spectra and for assembling the complete molecular structure.

Workflow for 2D NMR Analysis:

Caption: Workflow for structural elucidation using 2D NMR.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). Key expected correlations include:

-

The quartet of the ethyl ester's methylene group with the triplet of its methyl group.

-

Correlations between the methylene protons of the tetrahydropyridine ring.

-

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon to which it is directly attached. This is a crucial step for definitively assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.[1]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It is instrumental in connecting the molecular fragments.[1] Key expected HMBC correlations are:

-

The benzylic protons to the aromatic carbons and the C2 and C6 carbons of the tetrahydropyridine ring.

-

The vinylic proton to the ester carbonyl carbon and the allylic methylene carbon.

-

The methylene protons of the ethyl ester to the carbonyl carbon.

-

Fragmentation Analysis: Mass Spectrometry (MS)

While HRMS provides the molecular formula, tandem mass spectrometry (MS/MS) offers insights into the molecule's structure through controlled fragmentation. By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated.

Predicted Fragmentation Pathways:

The fragmentation of N-benzylpiperidine derivatives is often initiated by cleavage of bonds adjacent to the nitrogen atom (α-cleavage).[2]

Caption: Predicted major fragmentation pathways for the target molecule.

-

Formation of the Tropylium Ion (m/z 91): A very common and stable fragment for benzyl-containing compounds, resulting from the cleavage of the benzyl C-N bond.

-

Loss of the Benzyl Group (m/z 168): Cleavage of the benzyl group would leave the protonated tetrahydropyridine ester fragment.

-

Loss of the Ethoxy Group (m/z 214): Fragmentation of the ethyl ester can lead to the loss of an ethoxy radical.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a rapid and simple technique to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (α,β-unsaturated ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1200 | Strong | C-O stretch (ester) |

The presence of a strong absorption around 1710 cm⁻¹ is indicative of the conjugated ester carbonyl group. The C=C stretch around 1650 cm⁻¹ further confirms the unsaturation in the tetrahydropyridine ring.

Conclusion: A Self-Validating Structural Assignment

By systematically applying this multi-faceted analytical approach, a definitive structural elucidation of Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate can be achieved. The convergence of data from HRMS, a suite of 1D and 2D NMR experiments, MS/MS fragmentation analysis, and IR spectroscopy creates a self-validating system where each piece of evidence corroborates the others. This rigorous methodology ensures the highest level of scientific integrity, providing a solid foundation for further research and development activities.

References

-

NMR and DFT Studies of 2-Oxo-1,2,3,4-tetrahydropyridines: Solvent and Temperature Effects. (n.d.). Sci-Hub. Retrieved January 19, 2026, from [Link]

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]

-

Key 2D NMR correlations of 1. (A) Planar structure of 1 with key COSY... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

The COSY and HMBC correlations are referenced according to the pairs of... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

HSQC and HMBC. (n.d.). Columbia University. Retrieved January 19, 2026, from [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. Retrieved January 19, 2026, from [Link]

-

7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2021). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Mass fragmentation pattern for... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

-

Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University. Retrieved January 19, 2026, from [Link]

-

-

Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science. Retrieved January 19, 2026, from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 19, 2026, from [Link]

Sources

Title: A Strategic Guide to the Biological Activity Screening of Novel Tetrahydropyridine Derivatives

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Tetrahydropyridine Scaffold as a Privileged Motif

The tetrahydropyridine (THP) scaffold is a prominent heterocyclic moiety that has earned its status as a "privileged structure" in medicinal chemistry. Its versatile six-membered, nitrogen-containing ring is a cornerstone in numerous natural products and synthetic compounds, demonstrating a vast array of biological activities.[1][2] The discovery of the neurotoxic properties of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) was a pivotal moment that spurred extensive research into the synthesis and pharmacological evaluation of THP derivatives.[1][3][4] This research has revealed that by modifying the substituents on the THP ring, a remarkable spectrum of pharmacological effects can be achieved, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[2][5]

This guide provides a strategic framework for the biological screening of novel THP derivatives. It is designed not as a rigid set of instructions, but as a logical cascade that moves from broad-based primary screening to specific, mechanism-of-action studies. This approach ensures that resources are spent efficiently, generating a comprehensive biological profile to identify promising lead candidates for further development.

Designing the Screening Cascade: A Hierarchical Approach

A robust screening strategy does not test for all activities at once. Instead, it employs a tiered or hierarchical approach to systematically filter a library of novel compounds. This cascade begins with broad, cost-effective assays to eliminate inactive or overtly toxic compounds, followed by more complex and targeted assays to elucidate the mechanism of action and confirm activity.

The causality behind this tiered approach is resource management and logical progression. It is inefficient to conduct complex, low-throughput receptor binding assays on a compound that is indiscriminately cytotoxic to all cell lines. Therefore, we first establish a foundational safety and activity profile before investing in deeper mechanistic studies.

Caption: A general experimental workflow for the biological evaluation of novel compounds.[1]

Part 1: Primary Screening - Assessing Foundational Cytotoxicity

The initial step for any new chemical entity is to assess its effect on cell viability. This provides a dual purpose: identifying potential anticancer agents and flagging compounds with nonspecific toxicity early in the process. The MTT and XTT assays are foundational, colorimetric methods for this purpose.[6]

Principle of Action: Both assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), converting the yellowish salt into a colored formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Experimental Choice (MTT vs. XTT): The primary difference lies in the solubility of the formazan product. The MTT formazan is an insoluble purple crystal that requires a separate solubilization step using a solvent like DMSO.[7] The XTT formazan, however, is a water-soluble orange product. For high-throughput screening, the XTT assay is often preferred as it simplifies the protocol by removing the solubilization step, thereby reducing potential errors and saving time.[7]

Experimental Protocol: XTT Cell Viability Assay

This protocol is a self-validating system when appropriate controls are included.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293)

-

Culture medium (e.g., DMEM with 10% FBS)

-

XTT labeling reagent and electron-coupling reagent

-

96-well microtiter plates

-

Test THP derivatives dissolved in DMSO (stock solution)

-

Positive control (e.g., Doxorubicin)

-

Microplate spectrophotometer

Step-by-Step Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the THP derivatives and the positive control in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of the medium containing the test compounds.

-

Control Wells (Critical for Trustworthiness):

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells. This represents 100% viability.

-

Medium Blank: Wells containing only culture medium without cells, to measure background absorbance.

-

Compound Blank: Wells containing medium and the test compound (at the highest concentration) but no cells. This is crucial to check for direct chemical reduction of XTT by the compound, which can lead to false-positive results.[7]

-

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C and 5% CO₂.

-

XTT Addition: Prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions. Add 50 µL of the XTT working solution to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the XTT to the orange formazan product.

-

Absorbance Measurement: Gently shake the plate and measure the absorbance at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the medium blank from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance of Sample - Absorbance of Medium Blank) / (Absorbance of Vehicle Control - Absorbance of Medium Blank)] * 100

-

Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[9]

-

Data Presentation: Cytotoxicity of Novel THP Derivatives

Summarizing quantitative data in a structured table allows for easy comparison of potency and selectivity.

| Compound | Target Cell Line | IC₅₀ (µM) after 48h | Selectivity Index (SI)¹ |

| THP-1 | MCF-7 (Cancer) | 8.4 | 5.2 |

| HEK293 (Normal) | 43.7 | ||

| THP-2 | MCF-7 (Cancer) | 25.1 | 1.1 |

| HEK293 (Normal) | 27.9 | ||

| THP-3 | MCF-7 (Cancer) | > 100 | N/A |

| HEK293 (Normal) | > 100 | ||

| Doxorubicin | MCF-7 (Cancer) | 0.9 | 3.1 |

| HEK293 (Normal) | 2.8 |

¹ Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable, indicating selective toxicity towards cancer cells.

Part 2: Secondary Screening - Elucidating Mechanism of Action (MOA)

Compounds that show promising activity and selectivity in primary screens (e.g., THP-1 in the table above) are advanced to secondary assays. The goal here is to move from "what it does" (e.g., kills cancer cells) to "how it does it." Given the known pharmacology of THPs, enzyme inhibition and receptor binding are two logical and high-value avenues to explore.[1]

A. Enzyme Inhibition Assays: The Case of Monoamine Oxidase B (MAO-B)

Certain THP derivatives are known potent inhibitors of monoamine oxidase B (MAO-B), an enzyme that degrades neurotransmitters like dopamine.[10][11] Inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease.[1] Enzyme inhibition assays are fundamental to modern drug discovery for identifying how compounds modulate enzyme activity.[12][13]

Caption: MAO-B metabolizes dopamine, producing byproducts that can lead to oxidative stress.[10]

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

Principle of Action: This assay uses a non-fluorescent substrate that is converted by MAO-B into a highly fluorescent product. An inhibitor will prevent this conversion, resulting in a decrease in the fluorescence signal. The rate of the reaction is measured kinetically.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate/probe solution (e.g., a commercial kit)

-

Test THP derivatives and a known MAO-B inhibitor (e.g., Deprenyl)

-

Assay buffer

-

Black, 96-well microplate suitable for fluorescence

-

Fluorescence microplate reader

Step-by-Step Methodology:

-

Compound Plating: Add 50 µL of assay buffer containing various concentrations of the test THP derivatives to the wells of the microplate.

-

Controls:

-

Enzyme Control (100% Activity): Wells with buffer and enzyme but no inhibitor.

-

No Enzyme Control (Background): Wells with buffer but no enzyme or inhibitor.

-

Positive Control: Wells with a known inhibitor (Deprenyl) at a concentration that gives >90% inhibition.

-

-

Enzyme Addition: Add 10 µL of the diluted MAO-B enzyme solution to all wells except the "No Enzyme Control" wells.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compounds to interact with the enzyme.

-

Reaction Initiation: Add 40 µL of the MAO-B substrate/probe solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence kinetically (e.g., every 1-2 minutes for 30-40 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

-

Data Analysis:

-

For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence vs. time curve.

-

Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V_sample / V_enzyme_control)] * 100

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.[10]

-

Data Presentation: MAO-B Inhibitory Activity

| Compound | Target Enzyme | IC₅₀ (µM) |

| THP-1 | MAO-B | 1.2 ± 0.1 |

| THP-2 | MAO-B | 15.8 ± 2.1 |

| THP-3 | MAO-B | > 50 |

| Deprenyl | MAO-B | 0.05 ± 0.004 |

B. Receptor Binding Assays

Many THP derivatives exert their effects by binding to specific neurotransmitter receptors, such as dopamine and serotonin receptors.[1] Receptor binding assays are the gold standard for measuring the affinity of a ligand for its target receptor.[14] A competitive binding assay is used to determine the inhibition constant (Kᵢ) of a test compound.

Principle of Action: This assay measures the ability of a non-labeled test compound (the "competitor") to displace a radiolabeled ligand (the "radioligand") from its receptor. The amount of radioactivity bound to the receptor is measured, and a lower count indicates more effective displacement by the test compound. The IC₅₀ from this experiment is then used to calculate the Kᵢ, which is a true measure of binding affinity.[14][15]

Experimental Protocol: Competitive Radioligand Binding Assay

Materials:

-

Cell membrane preparation expressing the target receptor (e.g., Dopamine D₂ receptor)

-

Radioligand with high affinity for the target (e.g., [³H]Spiperone)

-

Test THP derivatives and a known competitor (e.g., unlabeled Haloperidol)

-

Incubation buffer

-

Glass fiber filter mats

-

Cell harvester/filtration apparatus

-

Scintillation cocktail and liquid scintillation counter

Step-by-Step Methodology:

-

Assay Setup: In tubes or a 96-well plate, combine in the following order: incubation buffer, a range of concentrations of the test THP derivative, a fixed concentration of the radioligand (typically at or below its Kₑ value), and finally the cell membrane preparation.[16]

-

Control Wells:

-

Total Binding: Contains buffer, radioligand, and membranes (no competitor). Represents maximum binding.

-

Nonspecific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known unlabeled competitor to saturate the receptors. This measures the amount of radioligand that binds to non-receptor components.[16]

-

-

Incubation: Incubate the reaction at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat using a cell harvester. The membranes are trapped on the filter, while the free ligand passes through.[15]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Nonspecific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.[14]

-

Part 3: Tertiary Screening and In Vivo Validation

Promising lead compounds identified through comprehensive in vitro screening (e.g., high potency, good selectivity, and a clear MOA) must ultimately be evaluated in a living organism. In vivo models are essential for understanding a drug candidate's full pharmacological profile, including its absorption, distribution, metabolism, excretion, and toxicology (ADMET) properties.[17][18]

While a full discussion of in vivo models is beyond the scope of this guide, the logical next step involves using established animal models relevant to the intended therapeutic area. For a THP derivative identified as a potent MAO-B inhibitor, this could involve testing in a mouse model of Parkinson's disease.[19][20] For a selectively cytotoxic agent, a tumor xenograft model in mice would be appropriate.[18][20] These studies provide the critical proof-of-concept needed to advance a compound toward clinical trials.

Conclusion

The biological activity screening of novel tetrahydropyridine derivatives is a systematic, multi-tiered process that requires careful planning and execution. By employing a logical cascade of assays—starting with broad cytotoxicity screens, progressing to specific mechanism-of-action studies like enzyme inhibition and receptor binding, and culminating in in vivo validation—researchers can efficiently identify and characterize promising lead compounds. This strategic approach, grounded in sound scientific principles and validated protocols, maximizes the potential for discovering next-generation therapeutics from this versatile chemical scaffold.

References

-

Title: The chemistry and pharmacology of tetrahydropyridines Source: PubMed, National Institutes of Health URL: [Link]

-

Title: The Chemistry and Pharmacology of Tetrahydropyridines Source: Bentham Science URL: [Link]

-

Title: Screening and identification of novel biologically active natural compounds Source: National Library of Medicine URL: [Link]

-

Title: The Chemistry and Pharmacology of Tetrahydropyridines | Request PDF Source: ResearchGate URL: [Link]

-

Title: The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 Source: Auctores Journals URL: [Link]

-

Title: Selected biologically active tetrahydropyridine derivatives. Source: ResearchGate URL: [Link]

-

Title: Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts Source: MDPI URL: [Link]

-

Title: In Vivo Model Systems Source: Crown Bioscience URL: [Link]

-

Title: What is an Inhibition Assay? Source: Biobide URL: [Link]

-

Title: The Chemistry and Pharmacology of Tetrahydropyridines Source: Ingenta Connect URL: [Link]

-

Title: Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery Source: MDPI URL: [Link]

-

Title: Screening techniques for the identification of bioactive compounds in natural products | Request PDF Source: ResearchGate URL: [Link]

-

Title: Enzyme Assays: The Foundation of Modern Drug Discovery Source: BellBrook Labs URL: [Link]

-

Title: Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B Source: PubMed Central, National Institutes of Health URL: [Link]

-

Title: In vivo models | Drug Discovery | CRO services Source: Oncodesign Services URL: [Link]

-

Title: Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts Source: PubMed, National Institutes of Health URL: [Link]

-

Title: functional in vitro assays for drug discovery Source: YouTube URL: [Link]

-

Title: Screening Methods for Bioactivity and Pharmacological Properties of Natural Products Source: Hilaris Publisher URL: [Link]

-

Title: In vivo Methods for Preclinical Screening of Anticancer Drugs Source: International Journal of Pharmacy and Biological Sciences URL: [Link]

-

Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]

-

Title: In Vivo Models for Drug Discovery | Request PDF Source: ResearchGate URL: [Link]

-

Title: Mechanism of Action Assays for Enzymes Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

-

Title: Receptor Binding Assays for HTS and Drug Discovery Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

-

Title: In vitro receptor binding assays: General methods and considerations Source: ResearchGate URL: [Link]

-

Title: Enzyme Inhibition Studies Source: BioIVT URL: [Link]

-

Title: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions Source: JoVE (Journal of Visualized Experiments) URL: [Link]

-

Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: ResearchGate URL: [Link]

-

Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay Source: JoVE (Journal of Visualized Experiments) URL: [Link]

-

Title: Synthesis and in vitro evaluation of tetrahydropyridines as potential CDK2 and DprE1 inhibitors | Request PDF Source: ResearchGate URL: [Link]

-

Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blog.biobide.com [blog.biobide.com]

- 13. bellbrooklabs.com [bellbrooklabs.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. ijpbs.com [ijpbs.com]

- 19. crownbio.com [crownbio.com]

- 20. In vivo models | Drug Discovery | CRO services [oncodesign-services.com]

In Silico Modeling of Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate Receptor Binding: A Technical Guide

This guide provides a comprehensive technical overview and step-by-step protocols for the in silico modeling of Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate, a novel synthetic compound with potential neuromodulatory activity. Given the structural motifs present in the molecule, namely the 1-benzyl-1,2,5,6-tetrahydropyridine core, this document will focus on its putative interactions with the Dopamine Transporter (DAT) and the Sigma-1 Receptor (σ1R), both of which are critical targets in contemporary drug discovery for neurological and psychiatric disorders.[1][2]

The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for predicting binding affinity, elucidating interaction mechanisms, and guiding the rational design of more potent and selective analogs. We will progress from initial target identification and preparation through molecular docking and culminate in advanced molecular dynamics simulations to provide a dynamic and physiologically relevant understanding of the ligand-receptor interactions.

Introduction to the Target Compound and Rationale for Receptor Selection

Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate is a synthetic heterocycle. The core scaffold, a tetrahydropyridine ring, is a well-established pharmacophore found in numerous centrally active agents.[3][4] The presence of a benzyl group attached to the nitrogen atom suggests a potential for interaction with monoaminergic systems, including transporters and receptors that recognize endogenous neurotransmitters like dopamine, which possesses a similar benzylamine-like feature. Furthermore, the overall lipophilicity and conformational flexibility of the molecule make it a plausible candidate for binding to the enigmatic Sigma-1 Receptor, a unique chaperone protein at the endoplasmic reticulum with a known promiscuity for a wide range of ligands.[5]

The Dopamine Transporter (DAT)

The Dopamine Transporter is a sodium-chloride dependent neurotransmitter transporter that mediates the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling.[6] It is a primary target for psychostimulants, such as cocaine and amphetamines, as well as for therapeutic agents used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression.[1][7] The availability of high-resolution crystal structures of the human DAT provides an excellent foundation for structure-based drug design.[8][9]

The Sigma-1 Receptor (σ1R)

The Sigma-1 Receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[5] It is implicated in a wide array of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses.[5] The σ1R is a target of interest for a variety of neurological and psychiatric conditions, including neurodegenerative diseases, neuropathic pain, and addiction.[10] The publication of its crystal structure has significantly advanced the potential for in silico drug discovery targeting this receptor.[11]

The In Silico Modeling Workflow: A Conceptual Overview

Our investigation into the binding of Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate to its putative targets will follow a multi-step computational approach. This workflow is designed to progressively refine our understanding of the ligand-receptor interaction, from a static binding pose prediction to a dynamic simulation of the complex in a solvated environment.

Caption: A generalized workflow for in silico ligand-receptor binding analysis.

Part 1: Molecular Docking with AutoDock Vina

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[12] This method is instrumental in virtual screening and for generating initial hypotheses about the binding mode of a novel compound. We will utilize AutoDock Vina, a widely used and validated open-source docking program.[13][14][15]

Protocol: Receptor and Ligand Preparation

Objective: To prepare the receptor and ligand structures for docking by adding hydrogens, assigning charges, and defining rotatable bonds.

Software: AutoDock Tools (ADT), UCSF Chimera or PyMOL.

Receptor Preparation:

-

Obtain Receptor Structure: Download the crystal structure of the human Dopamine Transporter (e.g., PDB ID: 4M48) and the human Sigma-1 Receptor (e.g., PDB ID: 5HK1) from the RCSB Protein Data Bank.[6][11]

-

Clean the Structure: Open the PDB file in a molecular visualization program like UCSF Chimera or PyMOL. Remove all water molecules, co-crystallized ligands, and any non-essential protein chains. For this study, we will focus on a single protomer of the receptor.

-

Prepare in AutoDock Tools:

-

Open the cleaned PDB file in ADT.

-

Add polar hydrogens to the protein.

-

Assign Kollman charges.

-

Save the prepared receptor in the PDBQT file format. This format includes atomic charges and atom types required by AutoDock Vina.[12]

-

Ligand Preparation:

-

Generate 3D Structure: Draw the 2D structure of Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate using a chemical drawing program (e.g., ChemDraw) and convert it to a 3D structure.

-

Energy Minimization: Perform a preliminary energy minimization of the 3D ligand structure using a force field like MMFF94 to obtain a low-energy conformation.

-

Prepare in AutoDock Tools:

-

Open the 3D structure of the ligand in ADT.

-

Define the rotatable bonds. ADT will automatically detect most of these, but it is crucial to verify them.

-

Save the prepared ligand in the PDBQT format.

-

Protocol: Docking Simulation

Objective: To perform the molecular docking of the prepared ligand into the binding site of the prepared receptors and analyze the results.

Software: AutoDock Vina.

-

Define the Grid Box: The grid box defines the search space for the docking simulation. It should encompass the entire binding site of the receptor. For DAT, the binding site is located in the transmembrane domain, where dopamine and other inhibitors bind.[6] For the σ1R, the binding pocket is a large, hydrophobic cavity within the cupin-like β-barrel domain.[11] The center and dimensions of the grid box can be determined based on the location of the co-crystallized ligand in the original PDB structure or through literature analysis.

-

Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, as well as the coordinates and dimensions of the grid box.[16]

-

Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

-

Analyze the Results: The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The log file will contain the binding affinity of each pose. Visualize the top-ranked poses in complex with the receptor using a molecular graphics program to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

| Receptor Target | PDB ID | Putative Binding Site Location |

| Dopamine Transporter | 4M48 | Central binding site within the transmembrane helices |

| Sigma-1 Receptor | 5HK1 | Hydrophobic pocket within the C-terminal domain |

Table 1: Putative Receptor Targets and their Structural Information.

Caption: Workflow for molecular docking using AutoDock Vina.

Part 2: Molecular Dynamics Simulations with GROMACS

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a more dynamic and physiologically relevant perspective.[17][18][19] MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the docked pose and a more detailed characterization of the binding interactions in a solvated environment.[20] We will use GROMACS, a versatile and high-performance MD simulation package.[21][22][23]

Protocol: System Preparation for MD Simulation

Objective: To prepare the protein-ligand complex obtained from docking for an MD simulation by solvating it in a water box with ions and generating the necessary topology and parameter files.

Software: GROMACS, a suitable force field (e.g., CHARMM36), and a molecular visualization program.

-

Prepare the Protein-Ligand Complex: Select the top-ranked binding pose from the molecular docking results. Merge the coordinates of the ligand and the receptor into a single PDB file.

-

Generate Protein Topology: Use the pdb2gmx module in GROMACS to generate the topology for the protein, selecting an appropriate force field (e.g., CHARMM36). This will create a topology file (.top), a position restraint file (.itp), and a processed structure file (.gro).

-

Generate Ligand Topology and Parameters: This is a critical step as standard force fields do not contain parameters for novel ligands. Use a server like CGenFF to generate the CHARMM-compatible topology and parameter files for Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate.[22][23]

-

Combine Topologies: Include the ligand topology file in the main system topology file.

-

Create the Simulation Box: Use gmx editconf to define the simulation box (e.g., a cubic box) around the protein-ligand complex, ensuring a sufficient distance between the complex and the box edges.

-

Solvation: Use gmx solvate to fill the simulation box with water molecules.

-

Adding Ions: Use gmx genion to add ions to the system to neutralize the overall charge and to mimic a physiological salt concentration.

Protocol: MD Simulation and Analysis

Objective: To run the MD simulation of the solvated protein-ligand complex and analyze the resulting trajectory to assess the stability of the binding and characterize the key interactions.

Software: GROMACS.

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or inappropriate geometries.

-

Equilibration (NVT and NPT):

-

NVT Equilibration: Equilibrate the system at a constant number of particles, volume, and temperature (NVT ensemble) to stabilize the temperature of the system.

-

NPT Equilibration: Equilibrate the system at a constant number of particles, pressure, and temperature (NPT ensemble) to stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

-

-

Production MD: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to allow for the system to reach equilibrium and for the ligand to explore its binding site.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

-

Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and other key interactions between the ligand and the receptor.

-

Caption: Workflow for molecular dynamics simulation using GROMACS.

Part 3: Pharmacophore Modeling

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor.[10][24] This information is invaluable for understanding the structure-activity relationship (SAR) and for designing new ligands with improved affinity and selectivity.

Based on the interactions observed in the molecular docking and MD simulations, a pharmacophore model can be developed for Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate binding to DAT and/or σ1R. For the σ1R, established pharmacophore models often include a positive ionizable feature and one or more hydrophobic features.[25][26][27]

The key features of our compound that could contribute to a pharmacophore model include:

-

A positive ionizable feature: The tertiary amine in the tetrahydropyridine ring.

-

Hydrophobic features: The benzyl group and the ethyl ester moiety.

-

A hydrogen bond acceptor: The carbonyl oxygen of the ester group.

By comparing the stable interactions of our ligand with the known pharmacophoric features of DAT and σ1R ligands, we can gain further confidence in its predicted binding mode and use this information to guide the synthesis of new analogs with enhanced activity.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the receptor binding of Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate. By employing a combination of molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can generate robust hypotheses about the binding affinity, interaction patterns, and dynamic behavior of this novel compound at the Dopamine Transporter and the Sigma-1 Receptor. The detailed protocols provided herein serve as a practical starting point for computational drug discovery efforts aimed at elucidating the pharmacological profile of this and other related tetrahydropyridine derivatives. The integration of these computational methods provides a powerful, cost-effective, and insightful approach to modern drug development.

References

-

Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [22]

-

Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link][23]

-

GROMACS Tutorial Part 2 | Protein-Ligand Complex MD Simulations Step-by-Step. [Link][28]

-

Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches | Journal of Chemical Information and Modeling - ACS Publications. [Link][25]

-

Tutorial – AutoDock Vina. [Link]

-

Synthesis, biological evaluation, and three-dimensional in silico pharmacophore model for sigma(1) receptor ligands based on a series of substituted benzo[d]oxazol-2(3H)-one derivatives. | Semantic Scholar. [Link][24]

-

Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses - Bentham Science Publisher. [Link][10]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. [Link][13]

-

5HK1: Human sigma-1 receptor bound to PD144418 - RCSB PDB. [Link][11]

-

A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC - NIH. [Link][26]

-

8W4D: Crystal structure of the sigma-1 receptor from Xenopus laevis in the absence of known ligands - RCSB PDB. [Link][30]

-

4M48: X-ray structure of dopamine transporter elucidates antidepressant mechanism. [Link][6]

-

Autodock Vina Tutorial - Molecular Docking - YouTube. [Link][14]

-

A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PubMed. [Link][27]

-

Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations - PMC - PubMed Central. [Link][17]

-

Structure of the human sigma 1 (σ1) receptor (the data were taken from... - ResearchGate. [Link][31]

-

6OIJ: Muscarinic acetylcholine receptor 1-G11 protein complex - RCSB PDB. [Link][32]

-

7W2B: The closed conformation of the sigma-1 receptor from Xenopus laevis - RCSB PDB. [Link][33]

-

4DAJ: Structure of the M3 Muscarinic Acetylcholine Receptor - RCSB PDB. [Link][34]

-

Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. [Link][15]

-

8VBY: Structure of the human dopamine transporter in complex with beta-CFT, MRS7292 and divalent zinc - RCSB PDB. [Link][35]

-

Muscarinic acetylcholine receptor - Proteopedia, life in 3D. [Link][36]

-

Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PubMed Central. [Link][1]

-

(PDF) Unveiling novel inhibitors of dopamine transporter via in silico drug design, molecular docking, and bioavailability predictions as potential antischizophrenic agents - ResearchGate. [Link][7]

-

Comparison of muscarinic acetylcholine receptor M2 receptor structure in active (PDB - ResearchGate. [Link][37]

-

6WJC: Muscarinic acetylcholine receptor 1 - muscarinic toxin 7 complex - RCSB PDB. [Link][38]

-

(PDF) Structure of the human dopamine transporter and mechanisms of inhibition. [Link][8]

-

9EO4: Outward-open structure of human dopamine transporter bound to cocaine. [Link][9]

-

Computer-Aided Drug Design towards New Psychotropic and Neurological Drugs - PMC. [Link][2]

-

4XP1: X-ray structure of Drosophila dopamine transporter bound to neurotransmitter dopamine - NCBI. [Link][39]

-

Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed Central. [Link][3]

-

Using Molecular Dynamics Simulations to Understand Receptor-Complex Communication and Signaling - ProQuest. [Link][18]

-

Molecular Simulation of Drug-Receptor-Interactions - Zuse Institute Berlin (ZIB). [Link][40]

-

MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - NIH. [Link][20]

-

pyGOMoDo: GPCRs modeling and docking with python - PMC - NIH. [Link][41]

-

Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed. [Link][4]

-

Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions | Springer Nature Experiments. [Link][42]

-

Molecular dynamics in silico drug discovery simulations from structure function relationships to a small-molecule PUMA targeted ACPP (ACPP-RGD) peptide mimotopic hyper-Inhibitory ligand pocket binding as a potent pharmacoregulator comprising potential - researchopenworld.com. [Link][19]

-

How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking - YouTube. [Link][43]

-

A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC - NIH. [Link][44]

-

Ligand Docking Methods to Recognize Allosteric Inhibitors for G-Protein-Coupled Receptors. - SciSpace. [Link][45]

-

Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish - bioRxiv. [Link][46]

-

In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis - Dove Medical Press. [Link][47]

Sources

- 1. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computer-Aided Drug Design towards New Psychotropic and Neurological Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 6. rcsb.org [rcsb.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. rcsb.org [rcsb.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 16. eagonlab.github.io [eagonlab.github.io]

- 17. Investigating Small-Molecule Ligand Binding to G Protein-Coupled Receptors with Biased or Unbiased Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Using Molecular Dynamics Simulations to Understand Receptor-Complex Communication and Signaling - ProQuest [proquest.com]

- 19. researchopenworld.com [researchopenworld.com]

- 20. MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GROMACS Tutorials [mdtutorials.com]

- 22. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 23. bioinformaticsreview.com [bioinformaticsreview.com]

- 24. semanticscholar.org [semanticscholar.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. Protein-Ligand Complex [mdtutorials.com]

- 30. rcsb.org [rcsb.org]

- 31. researchgate.net [researchgate.net]

- 32. rcsb.org [rcsb.org]

- 33. rcsb.org [rcsb.org]

- 34. rcsb.org [rcsb.org]

- 35. rcsb.org [rcsb.org]

- 36. Muscarinic acetylcholine receptor - Proteopedia, life in 3D [proteopedia.org]

- 37. researchgate.net [researchgate.net]

- 38. rcsb.org [rcsb.org]

- 39. 4XP1: X-ray structure of Drosophila dopamine transporter bound to neurotransmitter dopamine [ncbi.nlm.nih.gov]

- 40. Molecular Simulation of Drug-Receptor-Interactions | zib.de [zib.de]

- 41. pyGOMoDo: GPCRs modeling and docking with python - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions | Springer Nature Experiments [experiments.springernature.com]

- 43. youtube.com [youtube.com]

- 44. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 45. scispace.com [scispace.com]

- 46. biorxiv.org [biorxiv.org]

- 47. dovepress.com [dovepress.com]

A Technical Guide to the Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate Scaffold in Medicinal Chemistry

Abstract

The tetrahydropyridine (THP) heterocyclic motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active molecules.[1] This guide provides a detailed examination of a specific, highly versatile derivative: Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate . We will explore its synthesis, rationale for its structural components, and its proven utility as a foundational structure for developing therapeutic agents, particularly in the realms of neurodegenerative diseases and oncology. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the scaffold's potential.

The Tetrahydropyridine Core: A Scaffold Forged by Nature and Neuroscience

Tetrahydropyridines are six-membered, nitrogen-containing heterocyclic compounds featuring one double bond within the ring structure.[1] The versatility of this core allows for extensive substitution, creating a diverse chemical space with a wide spectrum of pharmacological activities.[1][2]

The significance of the 1,2,5,6-tetrahydropyridine isomer, in particular, was cemented by a pivotal discovery in neuroscience. The accidental synthesis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and the subsequent observation of its metabolite, MPP+, selectively destroying dopaminergic neurons, created a powerful model for studying Parkinson's disease.[1][3] This event catalyzed extensive research into THP derivatives, not as toxins, but as modulators of central nervous system targets, including dopamine and serotonin receptors.[1] The Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate scaffold builds upon this legacy, incorporating features designed for targeted activity and further chemical elaboration.

Synthesis and Chemical Manipulation: Building the Core

The construction of the Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate core is a multi-step process that offers strategic points for modification. A robust and logical synthetic pathway involves the N-alkylation of an ethyl nicotinate precursor, followed by a selective reduction. This approach is favored for its high yields and the commercial availability of starting materials.

Synthetic Workflow

The overall synthetic strategy is a two-step process starting from commercially available ethyl nicotinate.

Caption: Synthetic workflow for the target scaffold.

Detailed Experimental Protocol: Synthesis of Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final compound.

Step 1: Synthesis of 1-Benzyl-3-(ethoxycarbonyl)pyridin-1-ium bromide

-

Reagent Preparation: To a solution of ethyl nicotinate (1 equiv.) in anhydrous acetonitrile (5 mL/mmol), add benzyl bromide (1.1 equiv.).

-

Reaction: Heat the mixture to reflux and stir for 12-16 hours under an inert atmosphere (e.g., Nitrogen or Argon). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate will typically form as the reaction proceeds.

-

Workup and Purification: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration. The solid is washed with cold diethyl ether to remove unreacted starting materials.

-

Drying: The resulting white to off-white solid is dried under vacuum to yield the pyridinium salt.

-

Characterization: The structure of the pyridinium salt should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry (MS) to validate its formation before proceeding. This intermediate is often used directly in the next step. A similar procedure for N-benzylation of nicotinic acid is described in patent literature, providing a basis for this transformation.[4][5]

Step 2: Synthesis of Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

-

Reagent Preparation: Dissolve the 1-Benzyl-3-(ethoxycarbonyl)pyridin-1-ium bromide (1 equiv.) from Step 1 in methanol (10 mL/mmol) in a round-bottom flask.

-

Reaction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (2-3 equiv.) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C. The use of NaBH₄ for the selective reduction of pyridinium salts to 1,2,5,6-tetrahydropyridines is a well-established method.[6]

-

Stirring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup and Purification: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product as an oil or low-melting solid.

-

Final Characterization: Confirm the structure and purity of the final compound, Ethyl 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate (CAS No. 1159982-41-8[7]), using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Medicinal Chemistry & Drug Discovery

The title scaffold is a launchpad for developing therapeutics against a range of diseases. Its structural features—the N-benzyl group, the tetrahydropyridine core, and the C3-ethyl carboxylate handle—are all amenable to modification to tune its pharmacological profile.

Neurodegenerative Diseases

The THP core is intrinsically linked to neuropharmacology. Derivatives have shown significant promise as treatments for conditions like Parkinson's and Alzheimer's disease.[2]

-